

# Analytical methods for characterizing 4-[(2-methylphenyl)methoxy]piperidine

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## Compound of Interest

Compound Name: 4-[(2-methylphenyl)methoxy]piperidine

CAS No.: 81151-51-1

Cat. No.: B6260223

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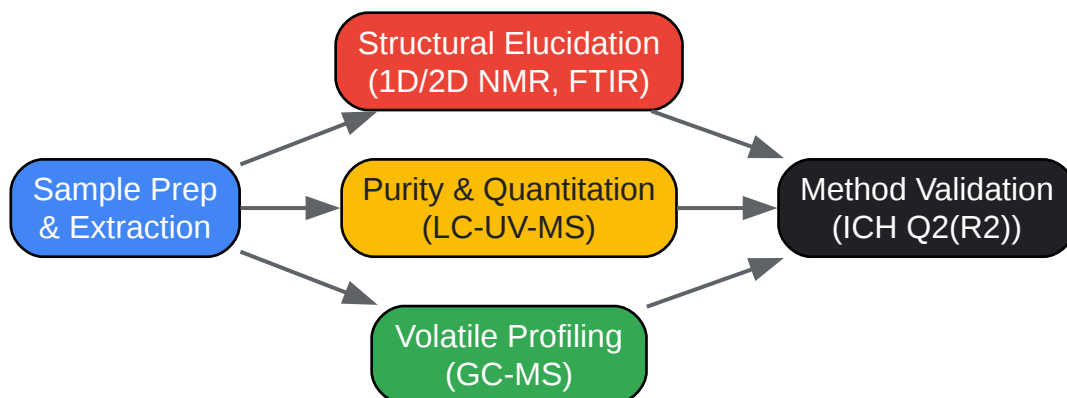
Application Note & Technical Protocol: Analytical Characterization of **4-[(2-methylphenyl)methoxy]piperidine**

## Executive Summary

The compound **4-[(2-methylphenyl)methoxy]piperidine** (Chemical Formula:  $C_{13}H_{19}NO$ ; Exact Mass: 205.15 g/mol) is a functionalized piperidine derivative characterized by a secondary amine, an ether linkage, and an ortho-methylbenzyl moiety. Because piperidine rings are ubiquitous structural motifs in neuroactive pharmaceuticals and alkaloids[1], robust analytical characterization is critical for confirming structural identity, assessing purity, and ensuring regulatory compliance.

This application note provides a comprehensive, self-validating analytical framework. It details the causality behind method selection, step-by-step protocols for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), and aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

## Analytical Workflow



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Analytical characterization workflow for **4-[(2-methylphenyl)methoxy]piperidine**.

## Section 1: Structural Elucidation Strategy (NMR & FTIR)

### Scientific Rationale

To unambiguously confirm the molecular connectivity of **4-[(2-methylphenyl)methoxy]piperidine**, orthogonal spectroscopic techniques are required.

- FTIR Spectroscopy is employed to confirm the presence of the secondary amine (N-H stretch at  $\sim 3300\text{ cm}^{-1}$ ) and the aliphatic ether linkage (C-O-C stretch at  $\sim 1100\text{ cm}^{-1}$ ).
- High-Resolution NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ , and 2D COSY/HMBC) is utilized to map the exact substitution pattern. The critical diagnostic signals are the benzylic methylene protons (singlet) and the methine proton at position 4 of the piperidine ring. We utilize  $\text{CDCl}_3$  as the solvent for the free-base form to prevent signal broadening associated with proton exchange in protic solvents.

### Step-by-Step Protocol: $^1\text{H}$ NMR Acquisition

- Sample Preparation: Accurately weigh 15–20 mg of the **4-[(2-methylphenyl)methoxy]piperidine** sample.

- Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
- Filtration: Pass the solution through a glass wool plug or a 0.2  $\mu\text{m}$  PTFE syringe filter into a standard 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.
- Acquisition: Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds and accumulate 16–32 scans to ensure a high signal-to-noise ratio.
- Self-Validation: Verify that the TMS signal is sharp and set exactly to 0.00 ppm. The baseline must be flat, indicating proper phase and baseline correction.

Table 1: Expected  $^1\text{H}$  NMR Assignments (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.40 - 1.95	Multiplets	4H	Piperidine $\text{CH}_2$ (positions 3, 5)
~1.80	Broad Singlet	1H	Piperidine N-H (exchangeable)
~2.35	Singlet	3H	Aromatic ortho- $\text{CH}_3$
~2.60 - 3.15	Multiplets	4H	Piperidine $\text{CH}_2$ (positions 2, 6)
~3.45 - 3.60	Multiplet	1H	Piperidine CH-O (position 4)
~4.50	Singlet	2H	Benzylic $\text{CH}_2$ -O
~7.10 - 7.35	Multiplets	4H	Aromatic Protons

## Section 2: Chromatographic Purity & Mass Confirmation (LC-ESI-MS)

## Scientific Rationale

The piperidine ring contains a basic secondary amine (pKa ~10-11), making it highly amenable to positive Electrospray Ionization (ESI+)[3]. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, an acidic mobile phase (0.1% Formic Acid) is mandated. This ensures the amine is fully protonated, yielding sharp chromatographic peaks and robust ionization  $[M+H]^+$  at  $m/z$  206.15.

## Step-by-Step Protocol: LC-MS Purity Assay

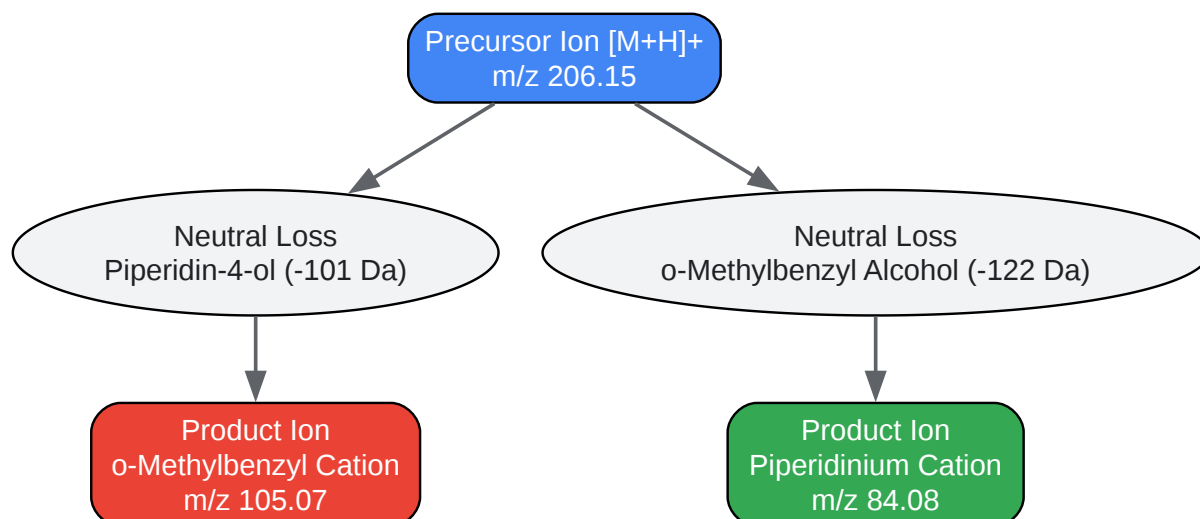
- **Standard Preparation:** Prepare a 1.0 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working concentration of 10  $\mu\text{g/mL}$  using the initial mobile phase (95% Water / 5% Acetonitrile).
- **System Setup:** Install a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7  $\mu\text{m}$  particle size). Maintain the column compartment at 40°C to reduce mobile phase viscosity and improve mass transfer.
- **Mobile Phase:**
  - Solvent A: LC-MS Grade Water + 0.1% Formic Acid.
  - Solvent B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
- **System Suitability (Self-Validation):** Inject a blank to confirm no carryover. Inject the working standard 6 times. The system is validated for the run if the retention time %RSD is  $\leq 1.0\%$  and the USP tailing factor is  $\leq 1.5$ .

Table 2: HPLC Gradient Program

Time (min)	Flow Rate (mL/min)	% Solvent A	% Solvent B
0.0	0.4	95	5
1.0	0.4	95	5
7.0	0.4	10	90
9.0	0.4	10	90
9.1	0.4	95	5
12.0	0.4	95	5

## Mass Spectrometry Fragmentation Pathway

During tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the protonated molecule ( $m/z$  206) primarily undergoes cleavage at the ether linkage. This yields two highly diagnostic product ions depending on charge retention[3].



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Proposed ESI-MS/MS fragmentation pathway for **4-[(2-methylphenyl)methoxy]piperidine**.

## Section 3: Method Validation Framework (ICH Q2(R2))

### Scientific Rationale

To ensure the analytical procedure is legally defensible and scientifically sound for regulatory submissions, it must be validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024)[2]. This updated guideline emphasizes a lifecycle approach and risk-based validation, ensuring the method is fit for its intended purpose (e.g., assay/purity testing)[4].

### Validation Protocol & Acceptance Criteria

The following parameters must be evaluated using the LC-UV method (extracted at 210 nm) to validate the assay for **4-[(2-methylphenyl)methoxy]piperidine**:

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation Parameter	ICH Q2(R2) Methodology	Acceptance Criteria
Specificity	Inject blank, placebo, and forced degradation samples (acid, base, peroxide, heat, UV).	Peak purity angle < Purity threshold; Resolution (Rs) > 1.5 from nearest impurity.
Linearity & Range	Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration.	Correlation coefficient (R <sup>2</sup> ) ≥ 0.999; y-intercept bias ≤ 5% of the 100% response.
Accuracy	Spike API into matrix at 3 levels (80%, 100%, 120%) in triplicate (n=9 total).	Mean recovery between 98.0% and 102.0% at each level.
Precision (Repeatability)	6 independent sample preparations at 100% test concentration.	Relative Standard Deviation (%RSD) ≤ 2.0%.
Intermediate Precision	Different analyst, different day, different HPLC system (n=6).	Overall %RSD ≤ 2.0%; Mean difference between analysts ≤ 2.0%.
Robustness	Deliberate variations in method parameters (Flow rate ±0.05 mL/min, Temp ±5°C, pH ±0.2).	System suitability criteria met; assay variation ≤ 2.0%.

## References

- MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, Feb 2023. [\[Link\]](#)
- European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Dec 2023 (Effective June 2024). [\[Link\]](#)
- European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, Mar 2024. [\[Link\]](#)

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## Sources

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